molecular formula C24H24N2O B2452603 N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide CAS No. 1023513-81-6

N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide

Cat. No. B2452603
CAS RN: 1023513-81-6
M. Wt: 356.469
InChI Key: YEOFSQXYZIVRPV-UHFFFAOYSA-N
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Description

N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide, also known as CPPF, is a synthetic compound that has shown potential in scientific research. CPPF is a formamide derivative that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for further study.

Scientific Research Applications

Spectral Studies and Synthesis

  • Synthesis and Characterization : N-(substituted phenyl) formamides, similar to the compound , have been synthesized and characterized by spectral data. The effect of substituents on the spectral data was studied, providing insights into the chemical structure and properties of such compounds (Thirunarayanan, Muthuvel, & Sathiyendiran, 2016).
  • Application in N-Formylating Reagents : Research indicates the use of related formamides as N-formylating agents for amines, amino acids, and peptides, suggesting potential applications in organic synthesis (Chapman, Lawrence, Williams, & Bull, 2017).

Chemical Reactions and Transformations

  • Cycloaddition Reactions : Studies show that formamides, including those with phenyl groups, can undergo dehydrogenative cycloaddition reactions with alkynes, leading to the formation of complex organic compounds (Nakao, Morita, Idei, & Hiyama, 2011).
  • Herbicidal Activity : Certain N-substituted formamide derivatives have been synthesized and tested for herbicidal activities, although no significant activity was noted at specific concentrations (Li Yuan-xiang, 2011).

Catalysis and Green Chemistry

  • Aminocarbonylation : Palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides, including those with phenyl groups, has been demonstrated. This method is significant for its avoidance of toxic carbon monoxide gas (Sawant, Wagh, Bhatte, & Bhanage, 2011).
  • Eco-friendly N-Formylation : Innovative methods for synthesizing formamides, including those with unsaturated groups, have been developed using environmentally benign processes. This research highlights the potential for green chemistry applications (Liu, Mei, Xu, Song, Liu, & Han, 2017).

Pharmaceutical and Biochemical Applications

  • Molecular Docking and Analysis : Molecular docking studies and Hirshfeld surface analysis of formamide derivatives, including those with phenyl groups, have been conducted. This research is crucial for understanding the potential biological interactions and properties of these compounds (Malek, Patel, Shah, & Gandhi, 2020).

Chemical Synthesis Techniques

properties

IUPAC Name

N-(4-anilinophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c27-23(24(17-7-8-18-24)19-9-3-1-4-10-19)26-22-15-13-21(14-16-22)25-20-11-5-2-6-12-20/h1-6,9-16,25H,7-8,17-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOFSQXYZIVRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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